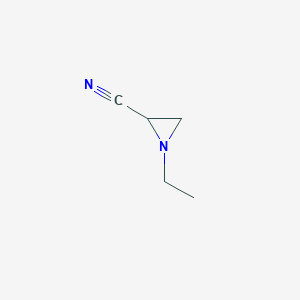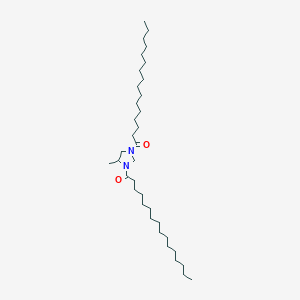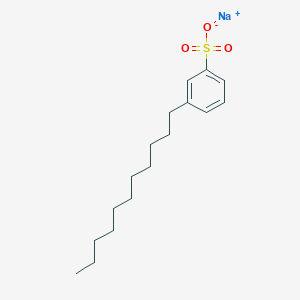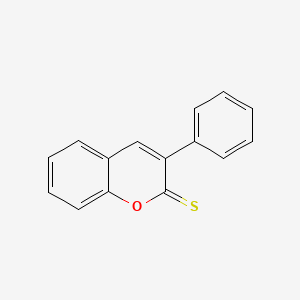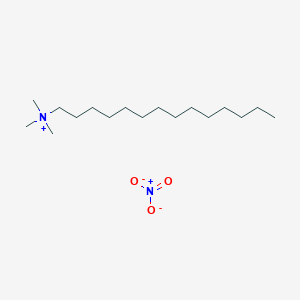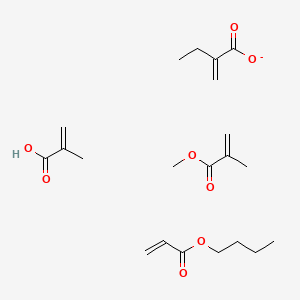
Butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are organic compounds that belong to the class of esters and carboxylic acids. These compounds are known for their applications in various industrial processes, including polymer production and as intermediates in organic synthesis. Their unique chemical structures allow them to participate in a variety of chemical reactions, making them valuable in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of these compounds typically involves esterification reactions. For example, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of these compounds often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols.
Substitution: They can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and plasticizers
Mechanism of Action
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, in polymerization reactions, these compounds act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The ester and carboxylic acid groups in these compounds can also participate in hydrogen bonding and other intermolecular interactions, influencing their reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
- Butyl acrylate
- Methyl methacrylate
- Ethyl acrylate
- 2-Ethylhexyl acrylate
Uniqueness
Compared to similar compounds, butyl prop-2-enoate, 2-methylidenebutanoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid exhibit unique reactivity due to the presence of both ester and carboxylic acid functional groups. This dual functionality allows them to participate in a broader range of chemical reactions, making them versatile intermediates in organic synthesis .
Properties
CAS No. |
25035-88-5 |
|---|---|
Molecular Formula |
C21H33O8- |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.2C5H8O2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-4(2)5(6)7;1-3(2)4(5)6/h4H,2-3,5-6H2,1H3;1H2,2-3H3;2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6)/p-1 |
InChI Key |
FJTOZQYSXWWTGY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)C=C.CCC(=C)C(=O)[O-].CC(=C)C(=O)O.CC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



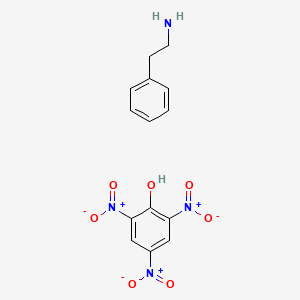
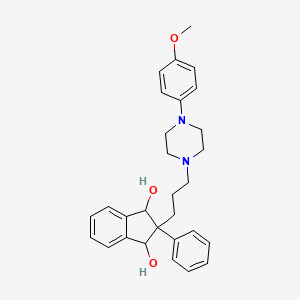
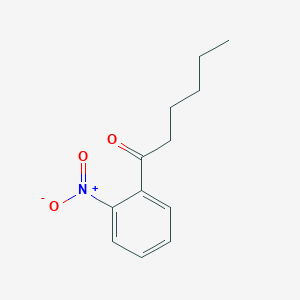
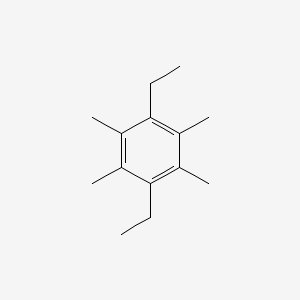
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
